4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
Description
This compound is a hydrazone-based derivative featuring a 4-bromobenzoate ester linked to a phenyl ring substituted with an (E)-configured hydrazinylidene group. The hydrazone moiety is further functionalized with a 2-nitrophenoxy acetyl group, contributing to its electronic and steric properties. Its molecular formula is C₂₂H₁₅BrN₃O₆, with a molecular weight of 521.28 g/mol.
Properties
Molecular Formula |
C22H16BrN3O6 |
|---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c23-17-9-7-16(8-10-17)22(28)32-18-11-5-15(6-12-18)13-24-25-21(27)14-31-20-4-2-1-3-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI Key |
KWJXWIKICHRCIY-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound is synthesized through sequential steps:
-
Hydrazone formation : Condensation of 2-(2-nitrophenoxy)acetohydrazide with 4-hydroxybenzaldehyde.
-
Esterification : Reaction of the phenolic –OH group with 4-bromobenzoyl chloride.
Key intermediates include:
-
2-(2-Nitrophenoxy)acetohydrazide (precursor for hydrazone synthesis).
-
4-Hydroxybenzaldehyde (aldehyde component).
-
4-Bromobenzoyl chloride (acylating agent).
Stepwise Preparation Methods
Synthesis of 2-(2-Nitrophenoxy)Acetohydrazide
Procedure :
-
Reaction : 2-Nitrophenoxy acetyl chloride (1.0 equiv) is treated with hydrazine hydrate (1.2 equiv) in ethanol at 0–5°C for 2 hours.
-
Workup : Precipitate filtered, washed with cold ethanol, and dried.
Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Melting Point | 142–144°C |
| Purity (HPLC) | >98% |
Mechanism : Nucleophilic acyl substitution (hydrazine attacks electrophilic carbonyl carbon).
Hydrazone Formation via Condensation
Procedure :
-
Reaction : 2-(2-Nitrophenoxy)acetohydrazide (1.0 equiv) and 4-hydroxybenzaldehyde (1.1 equiv) are refluxed in ethanol with catalytic p-toluenesulfonic acid (p-TsOH, 0.1 equiv) for 6 hours.
-
Workup : Crude product recrystallized from ethanol.
Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Melting Point | 198–200°C |
| IR (KBr) | 3250 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
Mechanism : Acid-catalyzed nucleophilic addition-elimination to form the hydrazone (E-configuration confirmed by NMR).
Esterification with 4-Bromobenzoyl Chloride
Procedure :
-
Reaction : Hydrazone intermediate (1.0 equiv) is dissolved in dry DMF, treated with 4-bromobenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C for 2 hours.
-
Workup : Mixture poured into ice-water, filtered, and purified via column chromatography (hexane:ethyl acetate, 3:1).
Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Melting Point | 215–217°C |
| NMR (DMSO-d₆) | δ 8.45 (s, 1H, CH=N), 8.20–7.40 (m, 11H, Ar–H), 4.85 (s, 2H, OCH₂). |
Mechanism : Base-assisted nucleophilic acyl substitution (phenolate attacks acyl chloride).
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol + p-TsOH | 80 | 98 |
| Methanol + HCl | 65 | 92 |
| THF + Amberlyst-15 | 72 | 95 |
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 8 | 70 |
| 80 (reflux) | 6 | 80 |
| 100 | 4 | 68 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18, 60:40 MeOH:H₂O) | Retention time: 8.2 min, Purity: 99.1% |
| TLC (SiO₂, hexane:EtOAc 3:1) | Rf = 0.45 |
Challenges and Alternative Routes
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for reduction.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the bromobenzoate moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds share the hydrazone core and benzoate ester but differ in substituents, which significantly alter their physicochemical and biological profiles:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Structural Differences vs. Target Compound | Reference IDs |
|---|---|---|---|---|
| 4-[(E)-{[(2-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 2-bromobenzoate | 2-Methylphenoxy (electron-donating), 2-bromobenzoate | 467.32 | Bromine at ortho position; methyl instead of nitro group | |
| 4-{(E)-[(1-Naphthylacetyl)hydrazono]methyl}phenyl 4-bromobenzoate | 1-Naphthylacetyl (bulky aromatic) | 515.35 | Naphthyl group replaces nitrophenoxy; increased hydrophobicity | |
| 4-[(E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 3-bromobenzoate | 4-Methylphenoxy, 3-bromobenzoate | 467.32 | Bromine at meta position; methylphenoxy instead of nitro | |
| 4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate | 2,3-Dichlorophenylamino, 4-methylbenzoate | 559.68 | Dichlorophenylamino group; methylbenzoate ester |
Key Observations :
- Electron-withdrawing vs.
- Bromine position : Para-bromine (target compound) vs. ortho/meta positions in analogues may influence steric hindrance and crystal packing .
- Hydrazone modifications : Bulky groups (e.g., naphthyl) reduce solubility but may enhance membrane permeability .
Physicochemical Properties
- Melting Points : Nitro-substituted derivatives (e.g., 4n in : 282–283°C) generally have higher melting points than methyl- or chloro-substituted analogues, correlating with stronger intermolecular interactions .
- NMR Signatures : The target compound’s azomethine (CH=N) proton is expected near δ 8.24 ppm (cf. δ 8.24–8.44 ppm in ), while the nitro group may deshield adjacent protons .
Biological Activity
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : C22H16BrN3O6
- Molecular Weight : 498.3 g/mol
- Structural Components : It includes a bromine atom, a nitrophenoxy group, and an acetylhydrazine moiety, which contribute to its reactivity and biological interactions.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing nitrophenoxy groups have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.
Enzyme Inhibition
Research has suggested that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes. Specifically, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX-2 has been linked to reduced inflammation and pain relief, making it a candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary findings indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections. The presence of the nitrophenoxy group is thought to enhance its interaction with microbial membranes, leading to increased efficacy.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Hydrazone : The initial step includes the reaction of acetylhydrazine with appropriate aldehydes.
- Bromination : The introduction of bromine into the phenolic structure is achieved through electrophilic aromatic substitution.
- Final Coupling : The final product is obtained by coupling the hydrazone with 4-bromobenzoic acid derivatives under acidic conditions.
Study on Anticancer Activity
A study conducted on similar hydrazone derivatives demonstrated significant cytotoxic effects against breast cancer cells (MCF-7). The IC50 values indicated that these compounds could effectively reduce cell viability at low concentrations, showcasing their potential as therapeutic agents in oncology .
Analgesic Activity Assessment
In another study focusing on analgesic properties, the compound was tested using the acetic acid-induced writhing test in mice. Results showed a marked reduction in writhing episodes compared to control groups, suggesting effective pain relief mechanisms possibly linked to COX inhibition .
Comparative Analysis
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Bromo-2-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate | C22H15Br2N3O6 | Multiple bromine atoms | Anticancer |
| 5-[(E)-{[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-(4-bromobenzoyloxy)phenyl | C30H21Br3N2O6 | Additional methyl groups | Anti-inflammatory |
| 4-((2-(2-(2-nitrophenoxy)acetyl)hydrazono)methyl)phenyl 4-bromobenzoate | C22H16BrN3O6 | Similar nitrophenoxy group | Antimicrobial |
Q & A
Q. What are the key considerations for synthesizing 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate?
A multi-step synthesis typically involves:
- Condensation : Reacting 4-bromobenzoyl chloride with 4-hydroxybenzaldehyde derivatives to form the ester backbone.
- Hydrazone formation : Introducing the hydrazinylidene group via Schiff base condensation between 2-nitrophenoxyacetyl hydrazide and aldehyde intermediates under acidic or reflux conditions .
- Purification : Column chromatography or recrystallization (e.g., methanol/dichloromethane mixtures) to isolate the product, monitored by TLC or HPLC .
Q. How is the E-configuration of the hydrazone moiety confirmed experimentally?
Q. What analytical techniques are critical for characterizing this compound?
- Elemental analysis : Validates purity and stoichiometry.
- FT-IR : Identifies functional groups (C=O at ~1700 cm⁻¹, N–H at ~3200 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 526.03) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved for hydrazone derivatives?
- Dose-response studies : Assess activity across concentrations to identify non-linear effects.
- Cellular vs. enzymatic assays : Compare in vitro cytotoxicity (e.g., MTT assay) with target-specific inhibition (e.g., enzyme kinetics) to distinguish direct vs. indirect mechanisms .
- Structural analogs : Synthesize derivatives with modified nitro or bromo substituents to isolate structure-activity relationships (SAR) .
Q. What experimental strategies optimize reaction yield in hydrazone synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Schiff base condensation efficiency.
- Catalyst screening : Acidic (e.g., acetic acid) or Lewis acid catalysts (e.g., ZnCl₂) improve imine formation rates .
- Reaction monitoring : In situ FT-IR or HPLC tracks intermediate conversions to minimize side products .
Q. How does the nitro group influence the compound’s photostability and environmental persistence?
Q. What computational methods predict intermolecular interactions in crystalline structures?
Q. How are batch-to-batch variations in purity addressed for reproducibility in biological assays?
- Quality control protocols : Implement strict solvent removal (rotary evaporation under vacuum) and lyophilization for hygroscopic intermediates.
- Standardized characterization : Require ≥95% purity (HPLC) and identical spectral profiles (¹H NMR, IR) across batches .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
